molecular formula C7H2Br2F3I B1431566 2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene CAS No. 1428234-52-9

2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene

Cat. No.: B1431566
CAS No.: 1428234-52-9
M. Wt: 429.8 g/mol
InChI Key: WSMOOVYBTJCTTQ-UHFFFAOYSA-N
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Description

2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene is an organohalogen compound with the molecular formula C7H2Br2F3I. It is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a benzene ring. This compound is notable for its high molecular weight (429.8 g/mol) and its use in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the bromination of 1-iodo-4-(trifluoromethyl)benzene, followed by further bromination to achieve the desired substitution pattern. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of catalysts such as iron or aluminum bromide to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution with an amine would yield an amine-substituted benzene derivative .

Scientific Research Applications

2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene exerts its effects is primarily through its reactivity in chemical reactions. The presence of multiple halogens makes it a versatile intermediate in various synthetic pathways. The trifluoromethyl group can influence the electronic properties of the benzene ring, affecting reactivity and stability .

Comparison with Similar Compounds

  • 2,6-Dibromo-1,4-dimethoxybenzene
  • 2,6-Dibromo-1,4-dimethylbenzene
  • 2,6-Dibromo-1,4-benzoquinone

Comparison: Compared to these compounds, 2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene is unique due to the presence of the iodine and trifluoromethyl groups. These groups significantly alter its chemical properties, making it more reactive in certain types of reactions and useful in a broader range of applications .

Properties

IUPAC Name

1,3-dibromo-2-iodo-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F3I/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMOOVYBTJCTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)I)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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